Rubiarbonone F Rubiarbonone F Rubiarbonone F is a natural product found in Rubia yunnanensis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1876895
InChI: InChI=1S/C30H46O5/c1-16(2)18-14-20(32)24-29(7)11-8-17-23(28(29,6)12-13-30(18,24)25(34)35)19(31)15-21-26(3,4)22(33)9-10-27(17,21)5/h8,16,18-21,23-24,31-32H,9-15H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,23-,24+,27+,28-,29+,30+/m0/s1
SMILES:
Molecular Formula: C30H46O5
Molecular Weight: 486.7 g/mol

Rubiarbonone F

CAS No.:

Cat. No.: VC1876895

Molecular Formula: C30H46O5

Molecular Weight: 486.7 g/mol

* For research use only. Not for human or veterinary use.

Rubiarbonone F -

Specification

Molecular Formula C30H46O5
Molecular Weight 486.7 g/mol
IUPAC Name (1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-1,6-dihydroxy-5a,8,8,11a,13a-pentamethyl-9-oxo-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
Standard InChI InChI=1S/C30H46O5/c1-16(2)18-14-20(32)24-29(7)11-8-17-23(28(29,6)12-13-30(18,24)25(34)35)19(31)15-21-26(3,4)22(33)9-10-27(17,21)5/h8,16,18-21,23-24,31-32H,9-15H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,23-,24+,27+,28-,29+,30+/m0/s1
Standard InChI Key AFMHRCRCZJKBKZ-LPYXLCIUSA-N
Isomeric SMILES CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)C)C(=O)O)O
Canonical SMILES CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(=O)C5(C)C)C)O)C)C)C(=O)O)O

Introduction

Chemical Structure and Properties

Rubiarbonone F possesses a complex pentacyclic structure with multiple functional groups. The detailed properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of Rubiarbonone F

PropertyValue
Molecular FormulaC30H46O5
Molecular Weight486.7 g/mol
IUPAC Name(1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-1,6-dihydroxy-5a,8,8,11a,13a-pentamethyl-9-oxo-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
Physical AppearanceColorless needles
Melting Point253-254°C
Specific Rotation [α]D+26.4
InChIInChI=1S/C30H46O5/c1-16(2)18-14-20(32)24-29(7)11-8-17-23(28(29,6)12-13-30(18,24)25(34)35)19(31)15-21-26(3,4)22(33)9-10-27(17,21)5/h8,16,18-21,23-24,31-32H,9-15H2,1-7H3,(H,34,35)

Structurally, Rubiarbonone F is characterized by a pentacyclic skeleton with two hydroxyl groups at positions 1 and 6, a ketone group at position 9, and a carboxylic acid functionality at position 3a. The compound also contains multiple methyl substituents and an isopropyl group, contributing to its lipophilic character .

Isolation and Characterization

Source and Extraction

Rubiarbonone F was isolated from the roots of Rubia yunnanensis . The isolation process typically involves extraction of the plant material with organic solvents followed by various chromatographic techniques to separate and purify the compound.

Structural Elucidation

The molecular formula of Rubiarbonone F was determined to be C30H46O5 (m/z 486.3342) through high-resolution electron impact mass spectrometry (HREIMS) . Structural elucidation was accomplished through comprehensive spectroscopic analysis, including:

  • Infrared (IR) spectroscopy for functional group identification

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)

  • Two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy)

These spectroscopic methods allowed researchers to determine the complete stereochemistry of the compound, as reflected in its IUPAC name with specific stereochemical designations.

Comparative Analysis with Related Compounds

Rubiarbonone F belongs to a series of structurally related triterpenoids isolated from Rubia yunnanensis. Table 2 provides a comparison of Rubiarbonone F with other rubiarbonones.

Table 2: Comparison of Rubiarbonones from Rubia yunnanensis

CompoundMelting Point (°C)Specific Rotation [α]DMolecular FormulaMolecular Weight (g/mol)
Rubiarbonone A153-155 or 160-162Not reportedNot fully reportedNot fully reported
Rubiarbonone B155-157 or 255-256Not reportedNot fully reportedNot fully reported
Rubiarbonone C98-100Not reportedC32H50O5514.7
Rubiarbonone D231-232+94.4Not fully reportedNot fully reported
Rubiarbonone E258-259+233.4Not fully reportedNot fully reported
Rubiarbonone F253-254+26.4C30H46O5486.7

This series of compounds represents an important class of secondary metabolites within the Rubia genus. The structural variations among these compounds typically involve different patterns of oxygenation, methylation, and functional group positioning within the pentacyclic skeleton .

Research Trends and Future Directions

Current Research Limitations

The current body of research on Rubiarbonone F presents several limitations:

  • Limited information on specific bioactivities

  • Incomplete characterization of pharmacological mechanisms

  • Absence of structure-activity relationship studies comparing Rubiarbonone F with other rubiarbonones

Future Research Opportunities

Future research directions for Rubiarbonone F could include:

  • Comprehensive bioactivity screening to identify potential therapeutic applications

  • Detailed mechanistic studies to understand its molecular targets

  • Structure-activity relationship analyses to identify key pharmacophoric elements

  • Investigation of potential synergistic effects with other natural products

  • Exploration of semi-synthetic derivatives with enhanced bioactivity or bioavailability

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